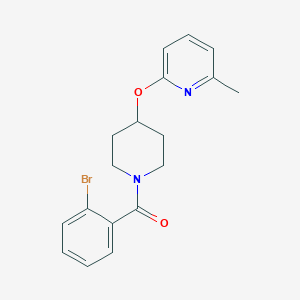
3,4-dichloro-N-propylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-propylbenzene-1-sulfonamide , also known by its CAS number 17847-63-1 , is a chemical compound with the molecular formula C9H11Cl2NO2S . It falls under the category of sulfonamides and contains chlorine atoms attached to the benzene ring. The compound is commonly used in research and chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Applications
Sulfonamides, including 3,4-dichloro-N-propylbenzene-1-sulfonamide, have been foundational in the development of antimicrobial and antibacterial drugs. Their mechanism involves the inhibition of bacterial synthesis of folic acid, an essential component for bacterial growth. Research has continually explored the use of sulfonamides to treat bacterial infections, with sulfonamide derivatives showing broad bioactive spectra after chemical modifications, indicating their wide medicinal applications and significant development value (He Shichao et al., 2016).
Anticancer Agents
Recent studies highlight the antitumor activity of sulfonamide derivatives, including compounds similar to this compound. These compounds exhibit potent inhibition against tumor-associated carbonic anhydrase isoforms IX and XII, making them promising candidates for cancer therapy. Notably, apricoxib, a COX2 inhibitor, and pazopanib, a tyrosine kinase inhibitor, have shown significant antitumor activities. Their developments are covered extensively in patents, indicating ongoing interest and research into sulfonamide derivatives as anticancer agents (F. Carta et al., 2012).
Environmental Impact and Biodegradation
The environmental impact of sulfonamides, including their presence in the biosphere resulting from agricultural activities, has been a subject of significant research. Studies focus on their biodegradation to mitigate potential hazards to human health. Sulfonamides in the environment, derived mainly from agricultural runoff, have been shown to induce changes in microbial populations, posing risks to human health. Research into microbial degradation of sulfonamides aims to understand and enhance biodegradation processes for environmental restoration (Yu Deng et al., 2018).
Antiviral and Antiparasitic Research
Sulfonamide compounds, including derivatives of this compound, have shown promise as antiviral and antiparasitic agents. Their structural diversity allows for the development of new therapeutic agents targeting a range of diseases. Research continues to explore their applications in treating conditions like HIV, where sulfonamides are utilized as protease inhibitors, showcasing their versatility and potential in drug development (I. Gulcin & P. Taslimi, 2018).
Eigenschaften
IUPAC Name |
3,4-dichloro-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKBHJQVGDUVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)
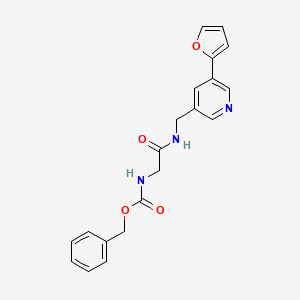
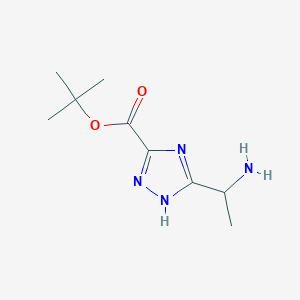

![1-(4-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2893651.png)
![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)
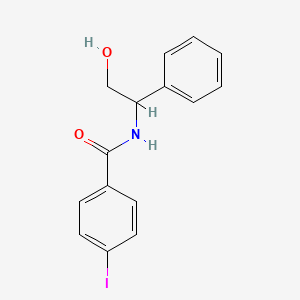
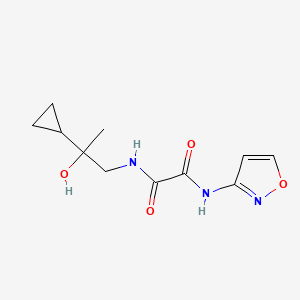
![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)
![N-[(2R,3S)-2-(3,4-Difluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2893661.png)

